Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl-
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Overview
Description
Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl- is a chemical compound with the molecular formula C9H11NO2. It is known for its unique structure, which includes an amino group and a methoxy group attached to a phenyl ring. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
The synthesis of Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl- typically involves the reaction of p-anisidine with acetonitrile under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl- can be compared with similar compounds like:
- 5-methoxy-2-aminoacetophenone
- 2’-amino-5’-methoxyacetophenone
- 2-acetyl-4-methoxyaniline
These compounds share similar structural features but differ in their specific functional groups and overall reactivity. The uniqueness of Ethanone, 1-(2-amino-5-methoxyphenyl)-2-phenyl- lies in its specific combination of amino and methoxy groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
917610-37-8 |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-(2-amino-5-methoxyphenyl)-2-phenylethanone |
InChI |
InChI=1S/C15H15NO2/c1-18-12-7-8-14(16)13(10-12)15(17)9-11-5-3-2-4-6-11/h2-8,10H,9,16H2,1H3 |
InChI Key |
GYQFAAWYNMKZPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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